![molecular formula C3H4BrCl3 B085221 3-Bromo-1,1,1-trichloropropane CAS No. 13749-37-6](/img/structure/B85221.png)
3-Bromo-1,1,1-trichloropropane
Overview
Description
Synthesis Analysis
- A study by Reeve and Fine (1963) explored the synthesis of 3-bromo-1,1,1-trichloropropane, demonstrating its formation from bromotrichloromethane and ethylene, among other reactions (Reeve & Fine, 1963).
Molecular Structure Analysis
- Postmyr (1994) investigated the molecular structure and conformational compositions of 1-bromo-3-chloropropane (BCP), a related compound, using gas-phase electron diffraction and molecular mechanics calculations (Postmyr, 1994).
Chemical Reactions and Properties
- Bracco et al. (2022) conducted a quantum-chemical kinetic study on the unimolecular decomposition reactions of 1-bromo-3-chloropropane, providing insights into the reaction mechanisms and rate constants relevant to similar compounds like this compound (Bracco et al., 2022).
Physical Properties Analysis
- The physical properties of this compound can be inferred from related studies on similar compounds. For instance, the study of molecular associations in halogenated ethanes by Olejniczak et al. (2009) provides insights into intermolecular interactions and the role of halogen atoms, which are relevant for understanding the physical properties of this compound (Olejniczak et al., 2009).
Chemical Properties Analysis
- The chemical properties of this compound can be explored through studies on its reactivity and stability. For example, the work of Nesmeianov et al. (1958) on the bromination of 1,1,1-trichloropropene provides valuable information on the reaction pathways and products that may be analogous to those of this compound (Nesmeianov et al., 1958).
Scientific Research Applications
Synthesis of 3,3,3-Trichloro-1,2-Epoxypropane : A study detailed the synthesis of 3,3,3-trichloro-1,2-epoxypropane from 3-bromo-1,1,1-trichloropropane. This synthesis involved multiple steps, including dehydrohalogenation and isomerization processes, indicating the chemical's role in complex organic syntheses (Reeve & Fine, 1963).
Use as a Fluorinated Building Block : Another study highlighted the use of 3-bromo-1,1,1-trifluoroacetone, a derivative of this compound, as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds (Lui, Marhold, & Rock, 1998).
Photodissociation Studies : The photodissociation of 1-bromo-3-chloropropane was studied, revealing insights into the dynamics of molecules with multichromophores. This study contributes to the understanding of the behavior of halogenated molecules under specific conditions (Wei et al., 2008).
Dissociative Electron Attachment Studies : Research on dissociative electron attachment (DEA) to this compound was conducted, providing valuable data on the negative ions formed and contributing to the understanding of halogenated molecules in gas phase reactions (Barszczewska et al., 2008).
Quantum-Chemical Kinetic Study : A kinetic study of the unimolecular decomposition reactions of 1-bromo-3-chloropropane, a related compound, was performed using quantum-chemical calculations. This research provides insights into the molecular properties and reaction kinetics of similar halogenated compounds (Bracco et al., 2022).
Future Directions
While there is limited information on future directions specifically for 3-Bromo-1,1,1-trichloropropane, research into halogenated hydrocarbons is ongoing. For example, 1,2,3-trichloropropane (TCP), a related compound, has been the subject of recent research due to its high toxicity and persistence . Future research may focus on finding more efficient and environmentally friendly methods for the degradation of such compounds .
properties
IUPAC Name |
3-bromo-1,1,1-trichloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXOOKBNWKKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341467 | |
Record name | 3-Bromo-1,1,1-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13749-37-6 | |
Record name | 3-Bromo-1,1,1-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13749-37-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Bromo-1,1,1-trichloropropane synthesized and what are its key reactions?
A1: this compound is synthesized through a multi-step process starting with the addition of bromotrichloromethane to ethylene. This reaction yields the desired product, which can undergo further transformations. []
- Dehydrohalogenation: this compound can be dehydrohalogenated to form 3,3,3-trichloro-1-propene, which can then be isomerized to 1,1,3-trichloro-1-propene. []
- Oxirane Synthesis: Reacting 1,1,3-trichloro-1-propene with tert-butyl hypochlorite produces a chlorohydrin intermediate. Subsequent treatment with a base converts this intermediate into 3,3,3-trichloro-1,2-epoxypropane (an oxirane). []
- SN2' Reaction: 3,3,3-Trichloro-1-propene reacts with methoxide ions via an SN2' mechanism, resulting in the formation of 1,1-dichloro-3-methoxy-1-propene. []
Q2: Can this compound be used to generate alkynylhalocarbenes?
A2: Yes, research suggests that this compound, along with other 3-substituted 3-bromo-1,1,1-trichloropropanes, can act as precursors for the generation of alkynylhalocarbenes. These carbenes are formed through reactions with 1,1-dichloroalk-2-ynes in the presence of potassium tert-butoxide and alkali metal alkoxides. This process offers a pathway for synthesizing 2-(alk-1-ynyl)oxiranes. [, ]
Q3: Are there alternative methods for generating alkynylhalocarbenes using similar compounds?
A3: Yes, research indicates that alkynylhalocarbenes can also be generated from 3-substituted 1,1,1,3-tetrahalopropanes through reactions with bases. This suggests a broader class of tetrahalopropane derivatives may be suitable for accessing these reactive intermediates. []
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